UA62784
Overview
Description
UA 62784 is a novel fluorenone compound with significant inhibitory activity against the centromere protein E kinesin-like protein. It was identified due to its selectivity in isogenic pancreatic carcinoma cell lines with a deletion of the DPC4 gene. UA 62784 causes mitotic arrest by inhibiting chromosome congression at the metaphase plate, likely through inhibition of the microtubule-associated ATPase activity of centromere protein E .
Mechanism of Action
Target of Action
The primary target of UA62784 is the centromere protein E (CENP-E) kinesin-like protein . CENP-E plays a crucial role in the proper segregation of chromosomes during cell division .
Mode of Action
This compound inhibits the microtubule-associated ATPase activity of CENP-E , causing mitotic arrest .
Biochemical Pathways
This compound affects the mitotic spindle assembly checkpoint , a surveillance mechanism that monitors the attachment of microtubules to the kinetochores and the tension exerted by these attachments . By inhibiting CENP-E, this compound disrupts this checkpoint, leading to mitotic arrest and cell death .
Pharmacokinetics
Its potent cytotoxicity against pancreatic cancer cell lines suggests it may have favorable bioavailability .
Result of Action
This compound promotes the accumulation of mammalian cells in mitosis due to aberrant mitotic spindles . Treatment of cancerous cell lines with this compound is lethal, following the activation of apoptosis signaling .
Action Environment
The environment in which this compound acts is primarily the intracellular space of cancer cells. Its efficacy may be influenced by factors such as the genetic makeup of the cells (e.g., deletion of the DPC4 gene in pancreatic carcinoma cell lines ) and the presence of other drugs (e.g., vinblastine ).
Biochemical Analysis
Biochemical Properties
UA62784 interacts with tubulin dimers, inhibiting microtubule polymerization . This interaction is ten times more potent than that of colchicine, vinblastine, or nocodazole . This compound is believed to interact with tubulin at or near the colchicine-binding site .
Cellular Effects
This compound has been found to promote the accumulation of mammalian cells in mitosis due to aberrant mitotic spindles . This effect is lethal to cancerous cell lines, leading to the activation of apoptosis signaling . In addition, this compound has been found to cause mitotic arrest by inhibiting chromosome congression at the metaphase plate .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the microtubule-associated ATPase activity of CENP-E . This inhibition prevents the formation of a normal bipolar spindle, leading to mitotic arrest . This compound does not appear to directly affect tubulin polymerization .
Temporal Effects in Laboratory Settings
The effects of this compound are readily reversible, with cells redistributing in the cell cycle within 3 hours following drug removal . The compound does not appear to inhibit Topoisomerase II activity .
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported for this compound, it is known that the compound is cytotoxic in the nanomolar range
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UA 62784 involves the preparation of fluorenone derivatives. The specific synthetic route and reaction conditions are not widely published, but it generally involves the formation of the fluorenone core structure followed by functionalization to introduce the desired substituents .
Industrial Production Methods
it is likely that the production involves standard organic synthesis techniques, including the use of high-throughput screening to identify and optimize the compound’s activity .
Chemical Reactions Analysis
Types of Reactions
UA 62784 undergoes several types of chemical reactions, including:
Oxidation: The fluorenone core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the fluorenone structure.
Substitution: Functional groups on the fluorenone core can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the fluorenone core .
Major Products
The major products formed from these reactions are typically modified fluorenone derivatives with altered biological activity. These modifications can enhance or reduce the compound’s inhibitory activity against centromere protein E .
Scientific Research Applications
UA 62784 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying fluorenone derivatives and their reactions.
Biology: Investigated for its effects on cell cycle regulation and mitotic arrest.
Industry: Potential applications in the development of antimitotic drugs and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: A nucleoside analog used as a chemotherapy agent for pancreatic cancer.
Docetaxel: An antimitotic agent used in combination with other drugs for treating various cancers.
Uniqueness
UA 62784 is unique due to its selective cytotoxicity against DPC4-deleted pancreatic cancer cells and its specific inhibition of centromere protein E. Unlike other compounds, UA 62784 does not directly affect tubulin polymerization but instead acts indirectly to prevent the formation of a normal bipolar spindle .
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]fluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO3/c1-26-15-11-9-14(10-12-15)20-13-24-23(27-20)19-8-4-7-18-21(19)16-5-2-3-6-17(16)22(18)25/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVICLWPFAQYZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=C4C5=CC=CC=C5C(=O)C4=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391982 | |
Record name | UA62784 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313367-92-9 | |
Record name | UA62784 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UA62784 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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